REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[CH2:8])([O-])=O>CO>[NH2:1][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[CH2:8]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C)C=CC1
|
Name
|
|
Quantity
|
240 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to the solution
|
Type
|
CUSTOM
|
Details
|
the absorption of hydrogen
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated for a further half hour to 110° C at 30 bars of H2
|
Type
|
ADDITION
|
Details
|
0.5 g of tert.-butyl-pyrocatechol is added to the cooled contents of the autoclave
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |